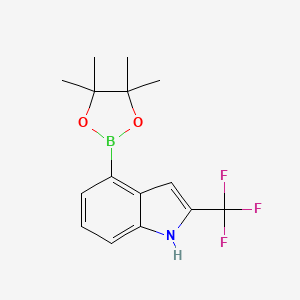

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole

Description

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BF3NO2/c1-13(2)14(3,4)22-16(21-13)10-6-5-7-11-9(10)8-12(20-11)15(17,18)19/h5-8,20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXGMGRIKHCVRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(NC3=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501139287 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501139287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955978-84-4 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955978-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501139287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, or transition-metal-catalyzed cyclization reactions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

Boronate Ester Formation: The boronate ester group is introduced through a reaction with bis(pinacolato)diboron (B2pin2) in the presence of a suitable catalyst, such as a palladium or copper catalyst.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can modify the indole core or the trifluoromethyl group, depending on the reagents used.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of fluorescent probes or as a precursor for bioactive molecules.

Industry: It can be used in the production of advanced materials, such as polymers or electronic materials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

- Molecular Weight: The target compound (MW 327.14) is heavier than non-CF₃ indole boronic esters (e.g., 257.14 for 1-methyl-4-Bpin indole) due to the trifluoromethyl group .

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a trifluoromethyl group attached to an indole moiety and a dioxaborolane unit. This unique combination may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H16B F3 N O2 |

| Molecular Weight | 295.09 g/mol |

| CAS Number | Not specified in the sources |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies suggest that compounds similar to the one in focus exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of boron into these structures may enhance their potency by improving bioavailability or facilitating unique interactions with target proteins.

The mechanism of action for indole-based compounds often involves:

- Inhibition of Kinases : Many indole derivatives act as kinase inhibitors, affecting pathways crucial for cancer cell proliferation.

- Modulation of Apoptosis : Indoles can influence apoptotic pathways by regulating Bcl-2 family proteins and caspases.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Study 1: In Vitro Analysis

In a study examining the effects of similar dioxaborolane derivatives on cancer cell lines (e.g., MCF-7 breast cancer cells), researchers found that the compounds significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to enhanced ROS production and subsequent activation of apoptotic pathways.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications to the trifluoromethyl group could alter the compound's binding affinity to targeted kinases. Compounds with electron-withdrawing groups demonstrated increased potency against specific cancer types.

Research Findings

Recent literature emphasizes the importance of boron-containing compounds in drug design. A review highlighted that boron can participate in unique interactions with biomolecules, potentially leading to novel therapeutic agents.

Key Findings:

- Selectivity : Compounds with specific structural features exhibited selectivity towards certain kinases involved in tumor growth.

- Synergistic Effects : Combinations of this compound with established chemotherapeutics showed enhanced efficacy, suggesting potential for combination therapy strategies.

Q & A

Q. Basic

- ¹H/¹³C/¹⁹F NMR : Essential for verifying substituent positions (e.g., trifluoromethyl resonance at ~δ -60 ppm in ¹⁹F NMR) and boronate integration. and highlight ¹H NMR (aromatic protons) and ¹⁹F NMR for CF₃ confirmation .

- High-Resolution Mass Spectrometry (HRMS) : FAB-HRMS or ESI-MS validates molecular weight (e.g., [M+H]⁺ in ) .

- TLC and Melting Point : Preliminary purity checks (e.g., Rf = 0.47 in hexane/ethyl acetate 6:4 ; mp 105–108°C in ) .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronate ester?

Q. Advanced

- Catalyst-Ligand Systems : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance reactivity (). Triphenylamine (TPA) in improved coupling yields for meta-terphenyl systems .

- Solvent and Base : Biphasic systems (THF/H₂O) with Cs₂CO₃ or NaOH () minimize boronate hydrolysis. Avoid protic solvents that degrade the dioxaborolane ring .

- Temperature : Reflux conditions (e.g., 80°C in THF) balance reaction rate and boronate stability .

Troubleshooting : Monitor reaction progress via TLC. If yields are low, increase catalyst loading (0.5–5 mol%) or use microwave-assisted heating .

What role does the trifluoromethyl group play in the compound’s reactivity and applications?

Q. Advanced

- Electronic Effects : The CF₃ group is electron-withdrawing, directing electrophilic substitution to the indole C-5/C-7 positions (). This enhances stability against oxidative degradation .

- Pharmacological Relevance : CF₃ improves metabolic stability and lipophilicity, making the compound a candidate for drug discovery (e.g., Mcl-1 inhibitors in ) .

- Spectroscopic Impact : Distinct ¹⁹F NMR signals (e.g., δ -60 ppm) aid in tracking reaction outcomes .

How should researchers address contradictions in reported synthetic yields or purification methods?

Q. Advanced

- Yield Discrepancies : Variations arise from stoichiometry (e.g., 1.1 equiv boronate in vs. excess reagents elsewhere) or reaction time (1 hour vs. 12 hours in ). Optimize using Design of Experiments (DoE) .

- Purification : Low yields (e.g., 42% in ) may require alternative methods like preparative HPLC () or recrystallization (acetic acid in ) .

Recommendation : Validate protocols with control reactions and replicate conditions from peer-reviewed studies (e.g., ) .

What are the best practices for handling and storing this boronate ester?

Q. Basic

- Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C. Use anhydrous solvents (THF, DCM) for reactions .

- Stability : Monitor decomposition via TLC or ¹H NMR (disappearance of boronate peaks). Avoid prolonged exposure to light or acidic conditions .

- Safety : Use gloveboxes for air-sensitive steps. Refer to CAS RN-specific SDS sheets (e.g., CAS 690632-17-8 in ) .

How is this compound utilized in the synthesis of complex bioactive molecules?

Q. Advanced

- Pharmaceutical Intermediates : Serves as a boronate handle for late-stage diversification. In , it was used to synthesize indole-2-carboxylate inhibitors via oxidative deborylation .

- Natural Product Synthesis : Key intermediate in clavicipitic acid synthesis () and PPARα/γ dual agonists () .

Methodology : Post-functionalization via Suzuki coupling (e.g., with aryl halides) or oxidation to hydroxylated indoles () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.